(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable carbon-carbon bonds under mild conditions .
Mechanism of Action
Target of Action
Boronic acids, including (3-methyl-5-(trifluoromethyl)phenyl)boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, this compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an organic group, becoming oxidized in the process. In transmetalation, the organic group, which is attached to boron in this compound, is transferred to the palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The specific pathways affected would depend on the other reactants involved in the cross-coupling reaction.
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties could potentially influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is generally stable and environmentally benign, which makes it suitable for use in a variety of conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various functionalized aromatic compounds .
Scientific Research Applications
(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)boronic acid: Similar structure but with an additional trifluoromethyl group, leading to different reactivity and applications.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a trifluoromethyl group, resulting in different electronic properties and reactivity.
(3-Methoxy-5-(trifluoromethyl)phenyl)boronic acid: Similar structure with a methoxy group, used in different synthetic applications.
Uniqueness: (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents provides a balance of electronic and steric effects, making it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
[3-methyl-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-6(8(10,11)12)4-7(3-5)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZUGHSZSVQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395331 | |
Record name | [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850411-13-1 | |
Record name | [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-methyl-5-(trifluoromethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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